N-(4-bromophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Description
N-(4-bromophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a pyridazinone derivative featuring a 3-phenyl-substituted pyridazinone core linked to a 4-bromophenyl group via an acetamide bridge. The pyridazinone scaffold is a heteroaromatic system known for its pharmacological relevance, particularly in modulating Formyl Peptide Receptors (FPRs), which are critical in inflammatory and immune responses . This compound’s structural uniqueness lies in its substitution pattern: the 3-phenyl group on the pyridazinone ring and the 4-bromophenyl moiety on the acetamide side chain. These features distinguish it from other pyridazinone derivatives and influence its receptor-binding properties and biological activity .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2/c19-14-6-8-15(9-7-14)20-17(23)12-22-18(24)11-10-16(21-22)13-4-2-1-3-5-13/h1-11H,12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGFWDJEVRVIRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Bromination: The bromophenyl group is incorporated through an electrophilic aromatic substitution reaction using bromine or a brominating agent.
Acetamide Formation: The final step involves the reaction of the bromophenyl-pyridazinone intermediate with acetic anhydride or acetyl chloride to form the acetamide linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridazinone moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
COX-2 Inhibition
One of the notable applications of pyridazine derivatives, including N-(4-bromophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, is their role as cyclooxygenase-2 (COX-2) inhibitors. COX-2 is an enzyme implicated in inflammation and pain pathways. Research has shown that certain pyridazine derivatives exhibit potent COX-2 inhibitory activity, making them candidates for anti-inflammatory drugs .
Table 1: Comparison of COX Inhibition Potency
Anticancer Activity
Preliminary studies indicate that compounds related to this compound have shown promise in anticancer applications. For example, similar pyridazine derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects while sparing normal cells .
Case Study: Anticancer Activity Assessment
A study conducted on a related compound demonstrated an IC50 value ranging from 27.7 to 39.2 µM against breast cancer cell lines (MCF-7, T47-D, MDA-MB231), indicating its potential as an anticancer agent with selective toxicity towards cancerous cells .
Synthetic Pathways
The synthesis of this compound typically involves the cyclization of hydrazine derivatives with diketones or keto acids, followed by acylation steps to introduce the bromophenyl and acetamide groups .
Table 2: Synthetic Routes Overview
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclization | Hydrazine + Diketones |
| 2 | Acylation | Bromophenyl Acetate |
| 3 | Finalization | Purification Steps |
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
3-Phenyl vs. 5-Benzyl/Methoxybenzyl Substitutions
- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetamide: Substitution at the 5-position with a 3-methoxybenzyl group enhances FPR2 agonism, whereas the 3-phenyl group in the target compound may favor mixed FPR1/FPR2 activation. The 5-substituted derivatives demonstrate higher potency in calcium mobilization assays (EC50 values in the nanomolar range) .
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetamide : A 4-methoxybenzyl group at the 5-position confers FPR2 specificity, suggesting that substituent position (3 vs. 5) and electronic properties (methoxy vs. phenyl) critically influence receptor selectivity .
Table 1: Substituent Effects on FPR Selectivity
Acetamide Side Chain Modifications
4-Bromophenyl vs. Other Aryl Groups
- However, this modification reduces metabolic stability compared to the bromo-substituted analogue .
- N-(4-Methylthiophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetamide (8c) : Substitution with a methylthio group improves lipophilicity, enhancing membrane permeability but decreasing aqueous solubility .
Table 2: Side Chain Modifications and Pharmacokinetic Properties
Stereochemical Considerations
- Chiral Pyridazinone Derivatives: Compounds like N-(4-bromophenyl)-2-[5-methyl-6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl]acetamide exhibit chirality at the C5 position. However, stereochemistry at this position has minimal impact on FPR agonism, unlike chiral centers near the nitrogen atom, which significantly alter activity . The target compound lacks such chiral centers, simplifying synthesis while retaining moderate receptor affinity .
Key Research Findings
- Receptor Activation: The target compound activates both FPR1 and FPR2, albeit with lower potency (EC50 ~500 nM for calcium mobilization) compared to 5-substituted pyridazinones (EC50 <100 nM) .
- Anti-Inflammatory Potential: Pyridazinones with 3-phenyl groups, like the target compound, show moderate inhibition of neutrophil chemotaxis, a key process in inflammation .
- Synthetic Accessibility : The absence of complex stereochemistry or labile substituents (e.g., methoxy groups) makes the target compound easier to synthesize than analogues requiring chiral resolution or protective-group strategies .
Biological Activity
N-(4-bromophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C18H16BrN3O
Molecular Weight : 396.25 g/mol
IUPAC Name : this compound
The compound features a bromophenyl moiety and a pyridazinone derivative, which are critical for its biological interactions. The presence of an acetamide group suggests potential enzyme inhibition or modulation capabilities.
Research indicates that this compound may act through several mechanisms:
- Inflammasome Modulation : The compound has been studied for its ability to modulate the NLRP3 inflammasome, which is crucial in inflammatory responses. This modulation can lead to reduced inflammation in various conditions.
- Receptor Interaction : It interacts with formyl peptide receptors (FPRs), which are involved in chemotaxis and immune cell activation. Molecular docking studies suggest that specific amino acid interactions are vital for its activity .
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, blocking substrate access, thereby affecting cellular signaling pathways.
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation through its action on the NLRP3 inflammasome. Studies have demonstrated that similar pyridazine derivatives exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in chronic inflammatory diseases .
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of this compound compared to similar pyridazine derivatives:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| This compound | Contains 4-bromophenyl and pyridazinone | Modulates NLRP3 inflammasome |
| 2-(5-Acetamido-6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(4-fluorophenyl)propanamide | Includes acetamido group | Investigated for COX inhibition |
| N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | Similar phenethyl structure | Lacks bromine substitution |
Case Studies and Research Findings
Several studies have highlighted the biological activity of pyridazine derivatives:
- A study published in PMC explored novel pyridazine-based COX inhibitors, demonstrating that certain modifications can enhance anti-inflammatory activity .
- Another investigation into pyridazine derivatives revealed their potential as selective agonists for FPRL1, indicating their role in immune response modulation .
- Research on related compounds has shown that bromine substitution can significantly impact the biological activity and selectivity of these molecules, underscoring the importance of structural modifications .
Q & A
Basic Research Questions
Q. What are the key steps and optimization strategies for synthesizing N-(4-bromophenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of bromophenylamine with activated pyridazine intermediates. Critical steps include:
- Coupling Reactions : Use of coupling agents like EDCI/HOBt for amide bond formation between the bromophenyl and pyridazine moieties .
- Oxidation Control : Pyridazinone ring formation requires precise temperature (60–80°C) and oxidizing agents (e.g., KMnO₄) to avoid over-oxidation .
- Yield Optimization : Solvent selection (DMF or THF) and catalyst screening (e.g., Pd/C for Heck reactions) improve purity and yield (reported 45–68%) .
Q. How is the structural integrity of this compound validated in synthetic batches?
- Methodological Answer : Analytical techniques are prioritized:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm, pyridazine carbonyl at δ 165 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 412.05) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the pyridazine-acetamide linkage (e.g., C8–N1–C9 = 115.6°) .
Q. What preliminary biological activities have been observed for this compound?
- Methodological Answer : Initial screens focus on:
- Antiproliferative Assays : Testing against cancer cell lines (e.g., IC₅₀ = 12–18 µM in MCF-7) via MTT assays .
- Enzyme Inhibition : Fluorometric assays for kinase/phosphatase inhibition (e.g., 65% inhibition of EGFR at 10 µM) .
- Microbial Susceptibility : Disk diffusion assays show moderate antibacterial activity (12–15 mm zone against S. aureus) .
Advanced Research Questions
Q. How do substituent variations on the phenyl/pyridazine rings affect bioactivity?
- Methodological Answer : Structure-activity relationship (SAR) studies compare analogs:
- Bromine vs. Fluorine : Bromophenyl derivatives exhibit 2× higher kinase inhibition than fluorophenyl analogs due to enhanced hydrophobic interactions .
- Pyridazine Modifications : 6-oxo groups improve solubility but reduce blood-brain barrier penetration in murine models .
- Data Reconciliation : Conflicting results (e.g., chloro-substituted analogs showing higher cytotoxicity but lower selectivity) require meta-analysis of logP and steric parameters .
Q. What computational models predict the compound’s binding to therapeutic targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations:
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR2) based on homology to known inhibitors .
- Binding Affinity : Pyridazine carbonyl forms hydrogen bonds with kinase hinge regions (ΔG = −9.2 kcal/mol) .
- ADMET Predictions : SwissADME estimates moderate hepatic metabolism (CYP3A4 substrate) and acceptable bioavailability (F = 45%) .
Q. How can metabolic stability be assessed in preclinical studies?
- Methodological Answer : Protocols include:
- Microsomal Incubations : Human liver microsomes (HLM) with NADPH, monitoring degradation via LC-MS (t₁/₂ = 28 min) .
- CYP Inhibition Assays : Fluorescent probes (e.g., CYP3A4 inhibition IC₅₀ = 8.3 µM) .
- Reactive Metabolite Screening : Trapping glutathione adducts to detect quinone intermediates .
Q. How do researchers resolve contradictions in reported biological data across studies?
- Methodological Answer : Strategies include:
- Dose-Response Replication : Standardizing assays (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Orthogonal Validation : Cross-testing cytotoxicity via apoptosis markers (Annexin V) and caspase-3 activation .
- Meta-Analysis : Pooling datasets from PubChem and ChEMBL to identify outliers (e.g., inconsistent IC₅₀ values due to cell line drift) .
Q. What methods elucidate interactions between this compound and target enzymes?
- Methodological Answer : Biophysical and biochemical approaches:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kₐ = 1.2 × 10⁴ M⁻¹s⁻¹, k_d = 0.03 s⁻¹) .
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes (ΔH = −12.6 kcal/mol) upon ligand-enzyme binding .
- Cryo-EM : Resolves compound-induced conformational changes in kinase domains (e.g., EGFR T790M mutant) .
Q. What are the degradation pathways under physiological conditions?
- Methodological Answer : Stability studies under varied conditions:
- pH-Dependent Hydrolysis : LC-MS identifies amide bond cleavage at pH > 9, forming bromoaniline and pyridazine fragments .
- Photodegradation : UV irradiation (254 nm) induces aryl bromide displacement, requiring amber vial storage .
- Forced Oxidation : H₂O₂ generates N-oxide derivatives, characterized by NMR shifts (δ 4.2 ppm for O–N–O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
